Antiflammin-1 is a synthetic anti-inflammatory peptide that belongs to a class of compounds known as antiflammins. These peptides are derived from the sequences of lipocortin-1 and uteroglobin, which are proteins that exhibit anti-inflammatory properties. Antiflammin-1 specifically has been studied for its ability to modulate inflammatory responses by inhibiting leukocyte adhesion and activation, making it a potential therapeutic agent in inflammatory diseases.
Antiflammin-1 is synthesized based on conserved sequences found in glucocorticoid-inducible proteins. The original peptides were derived from lipocortin-1 and uteroglobin, with specific sequences selected for their anti-inflammatory activity. These peptides were synthesized in laboratory settings to study their effects on inflammation and immune responses .
The synthesis of Antiflammin-1 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. This method is advantageous for producing peptides with high purity and specific sequences.
Antiflammin-1 has a molecular formula of and a molecular weight of approximately 1079.33 g/mol . The structure consists of a linear chain of amino acids, which contributes to its biological activity.
The specific structural details include:
Antiflammin-1 primarily functions through its interaction with cell surface receptors involved in inflammation. It inhibits the activation of phospholipase A2 and transglutaminase 2, which are critical in inflammatory signaling pathways.
The mechanism by which Antiflammin-1 exerts its effects involves several key processes:
Studies have shown that Antiflammin-1 has an effective concentration range (IC50) between 4–20 micromolar for inhibiting leukocyte adhesion .
Antiflammin-1 has several scientific uses, particularly in research related to inflammation:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3